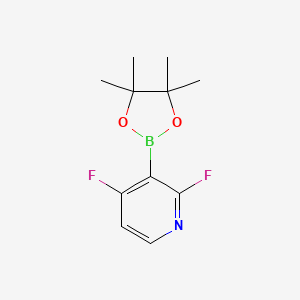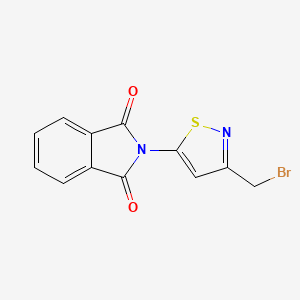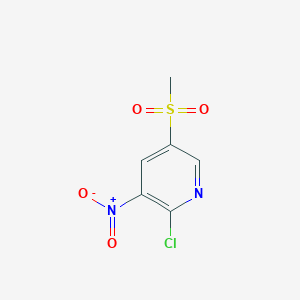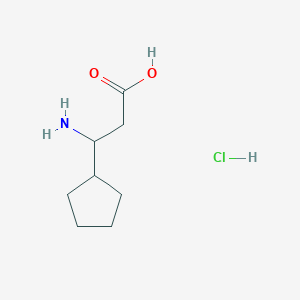
Isoindoline-4-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoindoline-4-carboxaldehyde is an organic compound belonging to the isoindoline family Isoindolines are characterized by a fused benzopyrrole ring system, which is a regioisomer of the indole heterocycle this compound is a derivative of isoindoline, featuring an aldehyde functional group at the fourth position of the isoindoline ring
準備方法
Synthetic Routes and Reaction Conditions
Isoindoline-4-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of isoindoline with formylating agents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of isoindoline-4-methanol using oxidizing agents like pyridinium chlorochromate or manganese dioxide.
Industrial Production Methods
In an industrial setting, this compound can be produced via large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Isoindoline-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form isoindoline-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to isoindoline-4-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as isoindoline-4-carboxylic esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Isoindoline-4-carboxylic acid.
Reduction: Isoindoline-4-methanol.
Substitution: Isoindoline-4-carboxylic esters, amides, and other derivatives.
科学的研究の応用
Isoindoline-4-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives of this compound exhibit pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of isoindoline-4-carboxaldehyde and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. For example, some isoindoline derivatives inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
類似化合物との比較
Isoindoline-4-carboxaldehyde can be compared with other similar compounds, such as:
Isoindoline-4-carboxylic acid: An oxidized form of this compound with a carboxylic acid functional group.
Isoindoline-4-methanol: A reduced form of this compound with a hydroxyl group.
Isoindoline-1,3-dione: A compound with two carbonyl groups at positions 1 and 3, exhibiting different reactivity and applications.
Uniqueness
This compound is unique due to its specific functional group arrangement, which allows it to participate in a variety of chemical reactions and form diverse derivatives. Its versatility makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and other scientific research applications.
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
2,3-dihydro-1H-isoindole-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-10-5-9(7)8/h1-3,6,10H,4-5H2 |
InChIキー |
MKGXYADVRDCKBY-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CN1)C(=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)

![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)

![6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13464092.png)

![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13464104.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester](/img/structure/B13464111.png)




